molecular formula C19H18ClN3OS B2744158 N-(4-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206990-78-4

N-(4-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2744158
CAS RN: 1206990-78-4
M. Wt: 371.88
InChI Key: HEMSQQWIZMYKTA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to N-(4-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and evaluated for various biological activities. For instance, derivatives of thiazole and imidazolyl compounds have been explored for their anticancer properties. A study by Evren et al. (2019) focused on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as cancer therapeutics (Evren et al., 2019).

Antimicrobial and Enzyme Inhibition

Another significant area of research involves the antimicrobial and enzyme inhibition potential of acetamide derivatives. Compounds with structural similarities have shown promise as inhibitors of various enzymes, including α-glucosidase, and as antimicrobial agents against a range of pathogens. For example, Iftikhar et al. (2019) synthesized N‐aryl/aralkyl derivatives showing potent α‐glucosidase inhibitory potential, suggesting their potential use in managing diseases like diabetes (Iftikhar et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

The application of these compounds extends into photovoltaic efficiency and ligand-protein interactions, indicating their versatility. Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs for their light harvesting efficiency and potential in dye-sensitized solar cells (DSSCs), alongside their interactions with proteins such as Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Corrosion Inhibition

In addition to biomedical applications, such compounds have been explored for their corrosion inhibition capabilities, which could be beneficial in protecting materials in industrial applications. Rouifi et al. (2020) synthesized benzimidazole derivatives, including 2- (2- (4-chlorophenyl) -1H-benzo [d] imidazol-1-yl) -N- (p-tolyl) acetamide, demonstrating high efficiency in inhibiting carbon steel corrosion in acidic media (Rouifi et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-3-5-14(6-4-13)17-11-21-19(23(17)2)25-12-18(24)22-16-9-7-15(20)8-10-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMSQQWIZMYKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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